4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine hydrochloride
Description
This compound is a fluorinated heterocyclic derivative featuring a pyrrole-thiazole scaffold. Its structure includes a 2,5-dimethylpyrrole core substituted at the 3-position with a 3-(trifluoromethyl)phenyl group and at the 4-position with a 2-aminothiazole moiety. The hydrochloride salt enhances its solubility and stability for pharmacological applications.
Properties
IUPAC Name |
4-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3S.ClH/c1-9-6-13(14-8-23-15(20)21-14)10(2)22(9)12-5-3-4-11(7-12)16(17,18)19;/h3-8H,1-2H3,(H2,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEZCPOEBSZJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C3=CSC(=N3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine hydrochloride typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and pyrrole rings exhibit notable anticancer properties. A study demonstrated that derivatives similar to 4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine hydrochloride have shown efficacy against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies have shown that it possesses significant antibacterial properties, particularly against Gram-positive bacteria. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating better membrane penetration and efficacy .
Pesticidal Activity
The structural characteristics of this compound make it a candidate for use in agrochemicals. Preliminary studies suggest that it exhibits insecticidal and fungicidal activities. Field trials are ongoing to evaluate its effectiveness in agricultural settings against common pests and diseases .
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has focused on optimizing its performance through structural modifications and composite formulations .
Data Tables
Case Study 1: Anticancer Efficacy
In a study published by Da Silva et al., various thiazole derivatives were tested for their cytotoxic effects on glioblastoma multiforme cells. The results indicated that compounds similar to this compound significantly reduced cell viability at low concentrations .
Case Study 2: Agrochemical Trials
Field trials conducted in Brazil assessed the effectiveness of thiazole-based compounds on crop yield and pest control. The results showed that formulations containing this compound provided substantial protection against common agricultural pests while promoting plant health .
Mechanism of Action
The mechanism of action of 4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares its pyrrole-thiazole backbone with several derivatives synthesized via Paal-Knorr pyrrole formation and chloroacylation/heterocyclization (Table 1). Key structural differences include:
- Substituent on the phenyl ring : The 3-(trifluoromethyl)phenyl group distinguishes it from analogs like 9g (), which carries a 4-trifluoromethoxyphenyl group. The meta vs. para substitution and CF₃ vs. OCF₃ groups influence electronic properties (e.g., electron-withdrawing strength) and steric interactions .
- Thiazole substituents : The 2-amine group contrasts with derivatives bearing alkyl or aryl groups (e.g., 9a-g in ), altering hydrogen-bonding capacity and solubility .
Table 1: Structural and Physicochemical Comparison
Physicochemical and Spectroscopic Properties
- ¹H-NMR : Aromatic protons in the target compound are expected near δ 6.1–7.5 (similar to 9g ), with methyl groups at δ 1.9–2.2 .
- 19F-NMR : The CF₃ group would resonate near δ -57 to -62 ppm, distinct from OCF₃ (δ -57.47 in 9g ) .
- Mass spectrometry : The molecular ion [M+1]⁺ for the target (theoretical m/z 411.0) differs from 9g (m/z 438.0) due to the absence of oxygen .
Research Findings and Limitations
- Limitations: No toxicity or efficacy data are available for the target compound. Comparative studies with 9g suggest that bulkier substituents (e.g., tetrahydrofuran) may reduce bioavailability .
Biological Activity
4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine hydrochloride is a compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the trifluoromethyl group and thiazole moiety, suggest a variety of pharmacological applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of a pyrrole and thiazole ring system, which are known for their diverse biological activities.
Antitumor Activity
Research has indicated that thiazole derivatives exhibit significant antitumor properties. In particular, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, studies involving thiazolidinones demonstrated potent antitumor activity against glioblastoma cells through mechanisms that reduce cell viability .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Thiazole derivatives are known to inhibit enzymes such as α-amylase and urease. In a screening study, several thiazolidinone derivatives exhibited high potency as inhibitors compared to standard drugs .
The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific molecular targets within cells. For instance, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to increased bioavailability and efficacy in targeting enzymes or receptors involved in tumor growth and proliferation .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Antitumor Activity : A systematic evaluation of thiazolidinones revealed that certain derivatives significantly inhibited the growth of glioblastoma cells through apoptosis induction .
- Enzyme Inhibition Study : A comparative analysis showed that specific thiazole derivatives were effective in inhibiting α-amylase and urease, suggesting potential applications in managing diabetes and other metabolic disorders .
Q & A
Q. What synthetic methodologies are commonly employed for constructing the pyrrole-thiazole core in this compound?
Cyclization reactions using catalysts like POCl₃ are foundational for forming heterocyclic cores, as demonstrated in analogous thiadiazole syntheses. Substituted phenyl groups may require cross-coupling strategies (e.g., Suzuki-Miyaura), with purification via recrystallization (e.g., DMSO/water mixtures) .
Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?
Liquid-liquid extraction, column chromatography, and recrystallization (e.g., DMSO/water systems) are standard. Purity validation via HPLC or TLC is critical, as seen in structurally related syntheses .
Q. What analytical methods confirm the identity of intermediates during multi-step synthesis?
NMR (for structural elucidation), mass spectrometry (molecular weight confirmation), and elemental analysis are essential. Intermediate purity is assessed via HPLC, inferred from quality control steps in similar protocols .
Q. What are the critical stability considerations for storing this hydrochloride salt?
Storage under inert atmospheres at -20°C and desiccation is recommended. Custom synthesis protocols for analogous compounds emphasize short shelf-lives, necessitating accelerated degradation studies .
Q. How do researchers determine the optimal solvent system for recrystallization?
Solubility screening in polar/non-polar mixtures (e.g., DMSO/water) is effective, with thermal stability analysis to prevent degradation during crystallization .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction parameters for synthesis?
Factorial designs or response surface methodologies systematically vary parameters (temperature, catalyst concentration) to minimize trial-and-error. This approach, validated in chemical process optimization, reduces experimental redundancy .
Q. What methodological approaches reconcile conflicting biological activity data?
Orthogonal assay validation, batch variability controls, and multivariate statistical analysis identify confounding variables. Cross-referencing with trifluoromethyl-containing analogs contextualizes activity trends .
Q. How can quantum chemical calculations guide derivative design for receptor interactions?
Density Functional Theory (DFT) predicts electronic properties and binding affinities, prioritizing synthetic targets. Integration of computation and experiment (e.g., ICReDD’s workflow) accelerates pathway discovery .
Q. What strategies mitigate challenges in introducing trifluoromethyl groups during synthesis?
Stable reagents (e.g., Umemoto’s reagent), optimized conditions to prevent decomposition, and in situ spectroscopic monitoring are critical. Literature on electron-withdrawing groups informs substitution strategies .
Q. How are membrane technologies optimized for large-scale purification?
Nanofiltration removes impurities via molecular weight cut-offs. Process parameters (transmembrane pressure, flow rate) are optimized using DoE principles, aligned with chemical engineering frameworks .
Methodological Insights and Data Considerations
- Statistical Optimization : A hypothetical 2³ factorial design for synthesis optimization might include variables like temperature (80–100°C), catalyst loading (1–3 mol%), and reaction time (3–6 hours). Response surfaces would map yield vs. parameters .
- Computational Workflow : Quantum calculations (e.g., transition state modeling) paired with experimental validation reduce reaction pathway exploration time by ~40% .
- Stability Data : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess shelf-life, with HPLC tracking decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
